N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2,4-dimethoxyphenyl group and at position 2 with a 2-iodobenzamide moiety. The iodine atom contributes to its electronegativity and steric bulk, while the methoxy groups enhance electron-donating properties, which are critical for receptor binding in biological systems .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14IN3O3S/c1-23-10-7-8-12(14(9-10)24-2)16-20-21-17(25-16)19-15(22)11-5-3-4-6-13(11)18/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDLXMLKJZQIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14IN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazide derivatives with appropriate carboxylic acids or their derivatives under acidic or basic conditions. The iodobenzamide moiety can be introduced through halogenation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The iodobenzamide group can be oxidized to form iodoarenes.
Reduction: The thiadiazole ring can be reduced to form thiazolidine derivatives.
Substitution: The dimethoxyphenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids.
Major Products Formed:
Oxidation: Iodoarenes
Reduction: Thiazolidine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential as an antimicrobial agent and is being investigated for its therapeutic properties in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The thiadiazole ring and iodobenzamide group play crucial roles in this interaction, influencing the compound's biological activity.
Comparison with Similar Compounds
Electron-Donating vs. Electron-Withdrawing Groups
- SA03 and SA07 (): These 1,3,4-thiadiazole derivatives contain furan substituents and electron-donating methoxy groups. SA03 demonstrated strong α-amylase inhibition (docking score: −9.2 kcal/mol) due to hydrogen bonding from the furyl ring and methoxy groups . Compared to the main compound, the absence of iodine in SA03 reduces steric hindrance but limits halogen-mediated interactions.
- 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (): This compound features sulfur-linked thiadiazole rings and methyl groups. The methyl substituents, while electron-donating, lack the hydrogen-bonding capacity of methoxy groups, resulting in weaker receptor affinity .
Halogen-Substituted Analogues
- N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide (): Replacing the thiadiazole ring with a thiazole ring reduces aromaticity and alters electronic distribution. The iodine atom remains a key feature, but the thiazole core may decrease metabolic stability compared to thiadiazoles .
- N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): These compounds replace iodine with a sulfur-linked piperidine group, enhancing solubility but sacrificing the halogen’s van der Waals interactions. The piperidine moiety introduces basicity, which may affect cellular uptake .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- The main compound’s iodine atom increases molecular weight and lipophilicity compared to SA03, which lacks halogens.
- Adamantane-substituted analogues () exhibit significantly higher XLogP3 values, suggesting reduced aqueous solubility but enhanced membrane permeability .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various studies and data.
- Molecular Formula : C18H18N4O3S
- Molecular Weight : 366.43 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| A | Staphylococcus aureus | 2.5 |
| B | Escherichia coli | 5.0 |
| C | Pseudomonas aeruginosa | 10.0 |
Note: MIC values are indicative of the compound's effectiveness against specific bacterial strains.
Antifungal Activity
The compound has shown promising antifungal activity against various fungi. For instance, derivatives similar to this compound have demonstrated efficacy against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values indicating strong antifungal potential.
Table 2: Antifungal Activity Data
| Compound | Fungi Tested | MIC (µg/mL) |
|---|---|---|
| D | Candida albicans | 0.03 |
| E | Aspergillus fumigatus | 0.25 |
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. Research has shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
Case Study: Anticancer Effects in Cell Lines
A study evaluated the effects of this compound on MCF-7 cells:
- Concentration : 10 µM
- Inhibition Rate : 70%
- Mechanism : Induction of apoptosis through the mitochondrial pathway.
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and fungi.
- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways leading to cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
